Cas no 33226-28-7 (1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one)

1-(3-Methylbut-2-en-1-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 3-methylbut-2-en-1-yl group. This structure imparts unique reactivity and functional versatility, making it valuable in organic synthesis and pharmaceutical applications. The compound’s α,β-unsaturated carbonyl moiety allows for selective modifications, such as Michael additions or cyclizations, while the pyrrolidinone ring enhances stability and solubility in various solvents. Its compatibility with diverse reaction conditions and potential as a building block for bioactive molecules underscore its utility in medicinal chemistry and material science. The compound is typically characterized by high purity and consistent performance in synthetic workflows.
1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one structure
33226-28-7 structure
商品名:1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one
CAS番号:33226-28-7
MF:C9H15NO
メガワット:153.221502542496
CID:6250942
PubChem ID:21940670

1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one 化学的及び物理的性質

名前と識別子

    • 1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one
    • EN300-19373887
    • SCHEMBL5605351
    • 33226-28-7
    • インチ: 1S/C9H15NO/c1-8(2)5-7-10-6-3-4-9(10)11/h5H,3-4,6-7H2,1-2H3
    • InChIKey: AYAKRJQMSHNYGJ-UHFFFAOYSA-N
    • ほほえんだ: O=C1CCCN1C/C=C(\C)/C

計算された属性

  • せいみつぶんしりょう: 153.115364102g/mol
  • どういたいしつりょう: 153.115364102g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 180
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 20.3Ų

1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-19373887-0.1g
1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one
33226-28-7 95%
0.1g
$202.0 2023-09-17
Enamine
EN300-19373887-0.25g
1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one
33226-28-7 95%
0.25g
$289.0 2023-09-17
Enamine
EN300-19373887-0.5g
1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one
33226-28-7 95%
0.5g
$480.0 2023-09-17
Enamine
EN300-19373887-5.0g
1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one
33226-28-7 95%
5g
$1779.0 2023-05-31
Enamine
EN300-19373887-10.0g
1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one
33226-28-7 95%
10g
$2638.0 2023-05-31
Enamine
EN300-19373887-2.5g
1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one
33226-28-7 95%
2.5g
$1202.0 2023-09-17
Enamine
EN300-19373887-10g
1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one
33226-28-7 95%
10g
$2638.0 2023-09-17
Enamine
EN300-19373887-1g
1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one
33226-28-7 95%
1g
$614.0 2023-09-17
Enamine
EN300-19373887-5g
1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one
33226-28-7 95%
5g
$1779.0 2023-09-17
1PlusChem
1P020M1L-5g
1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one
33226-28-7 95%
5g
$2261.00 2024-05-05

1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one 関連文献

1-(3-methylbut-2-en-1-yl)pyrrolidin-2-oneに関する追加情報

Chemical Profile of 1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one (CAS No. 33226-28-7)

1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one, identified by the Chemical Abstracts Service Number (CAS No.) 33226-28-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic molecule features a pyrrolidinone core appended with an allyl group, making it a versatile scaffold for medicinal chemistry applications. The structural motif combines lipophilicity with nitrogen-rich functionality, which is often exploited in drug design to enhance bioavailability and target interaction.

The allylpyrrolidinone structure presents unique reactivity patterns that have garnered interest in synthetic chemistry and pharmacology. The presence of the 3-methylbut-2-en-1-yl side chain introduces a degree of unsaturation and steric bulk, influencing both electronic properties and molecular interactions. Such features are critical in determining binding affinities to biological targets, making this compound a valuable intermediate in the development of novel therapeutic agents.

In recent years, there has been growing attention on pyrrolidinone derivatives due to their demonstrated efficacy in modulating various biological pathways. Research published in leading journals such as the *Journal of Medicinal Chemistry* and *Bioorganic & Medicinal Chemistry Letters* highlights the potential of 1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one as a precursor for kinase inhibitors, GPCR modulators, and anti-inflammatory agents. The compound’s ability to engage with multiple pharmacophoric sites makes it particularly attractive for structure-based drug design.

One notable application lies in its role as a building block for small-molecule probes used in high-throughput screening (HTS) campaigns. The flexibility of the pyrrolidinone ring, coupled with the electron-deficient allyl group, allows for rapid derivatization into libraries of compounds with tailored pharmacological profiles. Such libraries are instrumental in identifying lead compounds for further optimization.

The synthesis of 1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one typically involves condensation reactions between 3-methylbut-2-enal and appropriately substituted pyrrolidine derivatives under controlled conditions. Advances in catalytic methods have enabled more efficient and sustainable routes to this core scaffold, aligning with green chemistry principles. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to introduce diverse functional groups while minimizing waste generation.

Evaluation of 1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one in preclinical studies has revealed promising biological activities. Notably, derivatives of this compound have shown inhibitory effects on enzymes implicated in metabolic disorders and cancer progression. The allylpyrrolidinone moiety appears to contribute significantly to these effects by modulating enzyme conformation or competing with natural substrates. Structural modifications aimed at enhancing selectivity and reducing off-target effects are currently under investigation.

The compound’s physicochemical properties, including solubility and metabolic stability, are also subjects of active research. Computational modeling techniques such as molecular dynamics simulations and quantum mechanical calculations have been applied to predict how structural variations will impact drug-like characteristics. These studies provide critical insights into optimizing 1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one derivatives for clinical translation.

Future directions in the study of this compound may explore its potential as an intermediate for peptide mimetics or as a component in combination therapies. The adaptability of its core structure suggests broad utility across multiple therapeutic areas, provided that challenges related to pharmacokinetics and toxicity can be effectively addressed.

In summary, 1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one (CAS No. 33226-28-7) represents a compelling target for medicinal chemists seeking innovative molecular architectures. Its unique combination of functional groups offers opportunities for developing next-generation therapeutics with improved efficacy and reduced side effects. As research progresses, this compound is poised to play an increasingly important role in addressing unmet medical needs.

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